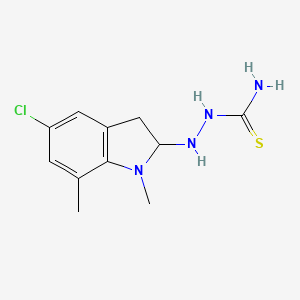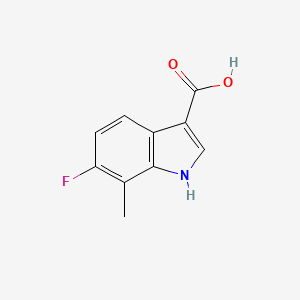
2-Sulfanylpropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylpropanehydrazide is an organic compound with the molecular formula C₃H₈N₂OS. It is characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-NH-NH₂) attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Sulfanylpropanehydrazide can be synthesized through the reaction of 2-chloropropanehydrazide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under reflux conditions. The general reaction scheme is as follows:
2-Chloropropanehydrazide+Sodium Hydrosulfide→this compound+Sodium Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazides
Applications De Recherche Scientifique
2-Sulfanylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-sulfanylpropanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The hydrazide group can interact with carbonyl groups in biological molecules, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Sulfanylacetohydrazide
- 3-Sulfanylpropanehydrazide
- 2-Sulfanylbenzoic acid hydrazide
Comparison
2-Sulfanylpropanehydrazide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to 2-sulfanylacetohydrazide, it has a longer carbon chain, which can influence its solubility and interaction with biological targets. 3-Sulfanylpropanehydrazide has a similar structure but differs in the position of the sulfanyl group, affecting its chemical properties. 2-Sulfanylbenzoic acid hydrazide has an aromatic ring, which significantly alters its reactivity and applications .
Propriétés
Formule moléculaire |
C3H8N2OS |
|---|---|
Poids moléculaire |
120.18 g/mol |
Nom IUPAC |
2-sulfanylpropanehydrazide |
InChI |
InChI=1S/C3H8N2OS/c1-2(7)3(6)5-4/h2,7H,4H2,1H3,(H,5,6) |
Clé InChI |
QFRGFCPPDRVHER-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NN)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)

![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)

![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)







